Benzo[b]thiophene-6-carboxylic acid, methyl ester
Description
Benzo[b]thiophene-6-carboxylic acid, methyl ester (methyl 6-carboxybenzo[b]thiophene) is a heterocyclic aromatic compound featuring a fused benzene and thiophene ring system. The carboxylic acid group at position 6 is esterified with a methyl group, enhancing its stability and bioavailability. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting inflammation, cancer, and neurological disorders. Its synthesis typically involves cyclization of substituted precursors followed by esterification. For example, derivatives like 4-hydroxybenzo[b]thiophene-6-carboxylic acid (CAS 33880-31-8) are synthesized via iodination/de-iodination strategies or oxidative cyclization, as seen in analogous benzo[b]furan systems.
Properties
IUPAC Name |
methyl 1-benzothiophene-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQLMFNQYOVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445682 | |
| Record name | Benzo[b]thiophene-6-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-65-0 | |
| Record name | Benzo[b]thiophene-6-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-6-carboxylic acid, methyl ester can be achieved through several methods. One common approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. This method typically uses a CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction . Another method involves the reaction of aryne intermediates with alkynyl sulfides, which allows for the formation of multisubstituted benzothiophenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-6-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives.
Scientific Research Applications
Benzo[b]thiophene-6-carboxylic acid, methyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-6-carboxylic acid, methyl ester involves its interaction with various molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]thiophene derivatives vary in substituent positions, functional groups, and electronic properties, significantly impacting their physicochemical and biological profiles. Below is a detailed comparison:
Table 1: Key Benzo[b]thiophene Carboxylic Acid Derivatives
Structural and Functional Differences
Substituent Position :
- The target compound’s ester group at position 6 contrasts with derivatives like methyl 6-chlorobenzo[b]thiophene-2-carboxylate, where the ester is at position 2. Positional isomers exhibit distinct electronic environments, affecting reactivity and binding affinity.
- In 5-methoxy-6-methylbenzo[b]thiophene-2-carboxylic acid, electron-donating groups (–OCH₃, –CH₃) at positions 5 and 6 stabilize the aromatic system, whereas the carboxylic acid at position 2 increases polarity.
- Halogenation: Halogenated analogs (e.g., 7-chloro-6-fluoro derivative) show enhanced lipophilicity and metabolic stability compared to the non-halogenated parent compound, making them suitable for central nervous system targets.
- Functional Group Modulation: The 4-hydroxy derivative (CAS 33880-31-8) introduces hydrogen-bonding capability, improving aqueous solubility but reducing membrane permeability. Ethyl 2-amino-6-tert-butylbenzo[b]thiophene-3-carboxylate incorporates a bulky tert-butyl group and an amino moiety, favoring interactions with hydrophobic enzyme pockets.
Biological Activity
Benzo[b]thiophene-6-carboxylic acid, methyl ester is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties based on various research findings.
Chemical Structure and Properties
This compound (C10H8O2S) features a benzothiophene core with a carboxylic acid moiety converted into a methyl ester. This structural modification can significantly influence its biological activity by altering solubility and bioavailability.
Antibacterial Activity
Research has shown that derivatives of benzo[b]thiophene compounds exhibit noteworthy antibacterial properties. A study synthesized various amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid and evaluated their antibacterial activity against several strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity of Benzo[b]thiophene Derivatives
| Compound No. | B. subtilis (mm) | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) |
|---|---|---|---|---|
| II | 6 | 0 | 0 | 0 |
| VIII | 8 | 0 | 0 | 0 |
| XI | 10 | 0 | 0 | 0 |
| XXXI | 11 | 0 | 0 | 0 |
Most synthesized compounds showed weak antibacterial activity, with inhibition zones ranging from 6 to 11 mm against certain bacterial strains .
Anticancer Activity
The anticancer potential of benzo[b]thiophene derivatives has also been investigated. Some studies indicate that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Antiproliferative Activity
In a study focusing on benzo[b]furan derivatives, which share structural similarities with benzo[b]thiophenes, it was found that introducing a methyl group at the C–3 position significantly enhanced antiproliferative activity against cancer cell lines. For instance, compounds with methoxy groups at specific positions showed improved potency compared to their unsubstituted counterparts .
The mechanism underlying the biological activities of benzo[b]thiophene derivatives often involves interaction with key cellular targets. For example, some derivatives have been shown to inhibit enzymes critical for bacterial survival, such as decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential in the biosynthesis of arabinogalactan in Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzo[b]thiophene derivatives. Variations in substituents can lead to significant changes in activity. For example:
- Electron-withdrawing groups at specific positions enhance the compound’s ability to form reactive intermediates that can interact with biological targets.
- Hydrophobicity plays a critical role; compounds with balanced lipophilicity tend to exhibit better membrane permeability and bioavailability, thus enhancing their antibacterial and anticancer activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzo[b]thiophene-6-carboxylic acid, methyl ester?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, intermediates like iodophenols can undergo selective de-iodination in organic bases (e.g., N-methylmorpholine) to yield key precursors, followed by esterification . Patents describe using oxidizing agents like DDQ with p-toluenesulfonic acid to dehydrogenate tetrahydrobenzo[b]thiophene derivatives, yielding aromatic esters in ~70% yield . Multi-step procedures may include flash chromatography for purification .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR : NMR in CDCl confirms ester carbonyl signals (~165-170 ppm) and aromatic ring substitution patterns. For example, a related compound showed distinct peaks for the benzo[b]thiophene backbone and chlorine substituents .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ions, with deviations <5 ppm. NIST databases provide reference spectra for cross-validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in synthesizing Benzo[b]thiophene-6-carboxylic acid derivatives?
- Methodological Answer :
- Temperature Control : Lowering reaction temperatures during cyclization (e.g., to 50°C) can reduce side reactions and improve selectivity for silylated intermediates, which are later desilylated .
- Catalyst Selection : Use of DDQ with acid catalysts enhances dehydrogenation efficiency in tetrahydrobenzo[b]thiophene oxidation .
- Solvent Systems : Polar aprotic solvents like DMF improve alkylation yields at the N-7 position in related thiophene esters .
Q. How should researchers address contradictions in spectral data when characterizing Benzo[b]thiophene-6-carboxylic acid esters?
- Methodological Answer :
- Cross-Referencing : Compare experimental - and NMR data with NIST Standard Reference Database entries to resolve discrepancies in chemical shifts .
- Isotopic Labeling : Use deuterated solvents (e.g., CDCl) to eliminate solvent interference in NMR analysis .
- Computational Validation : Employ density functional theory (DFT) to simulate NMR spectra and verify peak assignments .
Q. What methodologies assess the biological activity and toxicity of this compound?
- Methodological Answer :
- Acute Toxicity Testing : Intraperitoneal LD studies in mice (e.g., doses >1 g/kg) evaluate behavioral and respiratory effects. Data from analogous compounds suggest potential pulmonary toxicity .
- In Vitro Assays : Screen for β-lactamase inhibition or antimicrobial activity using penicillin-derived scaffolds, as seen in modified β-lactam ring studies .
- Metabolic Profiling : LC-MS/MS quantifies metabolites in biological matrices, with exact mass accuracy (<5 ppm) critical for identifying degradation products .
Q. What strategies are effective for synthesizing novel derivatives of this compound?
- Methodological Answer :
- Boronic Acid Ester Functionalization : Modify the 2-position via Hartwig’s boronylation to create Suzuki coupling precursors for biaryl derivatives .
- Side-Chain Alkylation : Use benzyl bromides or thiazole-based alkylating agents to introduce substituents at the N-7 position, followed by purification via silica gel chromatography .
- Decarboxylation : Convert 2-carboxy analogs to unsubstituted derivatives using high-temperature reflux in acidic media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
